4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide
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Overview
Description
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including tert-butyl, trifluoromethyl, thiazole, benzamido, and sulfonyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of thiazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling reactions: The intermediate compounds are coupled using reagents like palladium catalysts to form the desired benzamido and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but different functional groups.
4-(tert-Butyl)-phenyl phenyl ether: Contains a tert-butyl group and phenyl ether linkage.
2-tert-Butyl-4-methoxyphenole: Another compound with a tert-butyl group and methoxyphenol structure.
Uniqueness
4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and thiazole groups, in particular, contribute to its potential as a versatile molecule for various applications.
Properties
Molecular Formula |
C34H28F3N3O4S2 |
---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)sulfamoyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C34H28F3N3O4S2/c1-33(2,3)25-16-14-23(15-17-25)31(42)40-46(43,44)29-7-5-4-6-27(29)38-30(41)22-8-10-24(11-9-22)32-39-28(20-45-32)21-12-18-26(19-13-21)34(35,36)37/h4-20H,1-3H3,(H,38,41)(H,40,42) |
InChI Key |
ZXTNKHARCGAAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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